molecular formula C21H18N4O2 B2864254 4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1172894-21-1

4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No. B2864254
CAS RN: 1172894-21-1
M. Wt: 358.401
InChI Key: XCSPVULJHUZJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The benzylic C-H bonds are weaker than most sp3 hybridized C-H, which is because the radical formed from homolysis is resonance stabilized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like benzonitrile have been studied . Benzonitrile is a colorless chemical compound with a sweet almond odor . It is mainly used as a precursor to the resin benzoguanamine .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The presence of a 1,2,4-oxadiazole moiety is significant in medicinal chemistry. Compounds containing this feature are known for a broad spectrum of biological activities, including antimicrobial , antitumor , and anti-inflammatory properties . The pyrrolidinone segment, a lactam structure, is a common feature in many pharmacologically active molecules, suggesting potential utility in drug design and synthesis.

Biological Activity: Molecular Docking Studies

Molecular docking studies are crucial for predicting the orientation of a drug candidate to its protein target. The tetrazole group, which is structurally similar to the oxadiazole ring, is often used in biochemistry for DNA synthesis due to its ability to mimic the carboxylate ion . This suggests that our compound could be used in molecular docking studies to explore new drug-receptor interactions.

Antifungal Applications

Compounds with 1,2,4-triazole derivatives, which are related to 1,2,4-oxadiazole , have demonstrated excellent antifungal activities . The compound could potentially be synthesized under conditions that favor the formation of triazole derivatives for use as antifungal agents.

Agricultural Chemistry: Fungicides

In the context of agricultural chemistry, the antifungal properties of triazole and oxadiazole derivatives can be harnessed to develop new fungicides. These compounds can be tested against various plant pathogens to determine their efficacy in protecting crops from fungal infections .

Organic Synthesis: Green Chemistry Approaches

The synthesis of tetrazole derivatives, which share similarities with oxadiazole compounds, can be approached using eco-friendly methods. This includes using water as a solvent and moderate conditions, which aligns with the principles of green chemistry . The compound could be synthesized using similar sustainable approaches.

Theoretical Chemistry: Density Functional Theory (DFT) Studies

The compound’s structure allows for theoretical studies using Density Functional Theory (DFT) . These studies can help understand the electronic properties, such as frontier orbital energies and atomic net charges, which are essential for predicting reactivity and interactions with other molecules .

properties

IUPAC Name

4-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-4-2-3-5-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-6-15(11-22)7-9-16/h2-9,18H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSPVULJHUZJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.